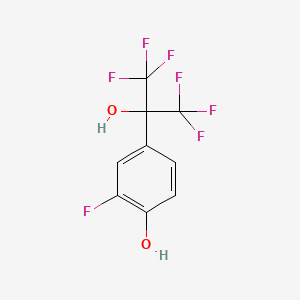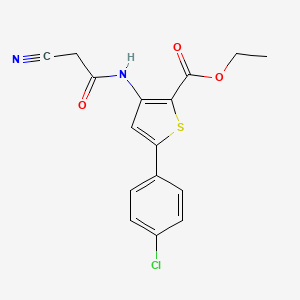
Ethyl 5-(4-chlorophenyl)-3-(2-cyanoacetamido)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(4-chlorophenyl)-3-(2-cyanoacetamido)thiophene-2-carboxylate is a synthetic compound that has been of interest to researchers due to its potential therapeutic properties. This compound belongs to the class of thiophene derivatives and has been studied for its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Structural Elucidation
Research efforts have been concentrated on synthesizing novel thiophene derivatives due to their potential applications in medicinal chemistry. For instance, a study by Mohareb et al. (2016) involved the synthesis and evaluation of novel thiophene and benzothiophene derivatives as anticancer agents. The study identified several compounds with significant anti-proliferative activity against tumor cell lines, highlighting the potential of thiophene derivatives in cancer treatment (Mohareb, Abdallah, Helal, & Shaloof, 2016). Additionally, Abu‐Hashem et al. (2011) explored the synthetic utility of bifunctional thiophene derivatives, further indicating the chemical versatility and potential biological relevance of these compounds (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).
Anticancer and Antimicrobial Applications
The synthesized thiophene derivatives have demonstrated promising anticancer and antimicrobial properties. For example, the study by Mohareb et al. identified specific thiophene derivatives as active compounds against various tumor cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Mohareb et al., 2016). In the realm of antimicrobial research, Abu‐Hashem et al. reported that the newly synthesized thiophene compounds exhibited promising antimicrobial activities, further underscoring the potential of these derivatives in addressing microbial resistance (Abu‐Hashem et al., 2011).
Propriétés
IUPAC Name |
ethyl 5-(4-chlorophenyl)-3-[(2-cyanoacetyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-2-22-16(21)15-12(19-14(20)7-8-18)9-13(23-15)10-3-5-11(17)6-4-10/h3-6,9H,2,7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXZEEFSVMBNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

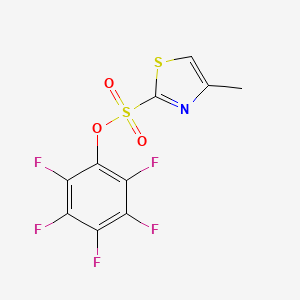
![7-Chloro-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2958007.png)
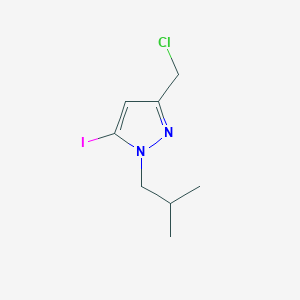
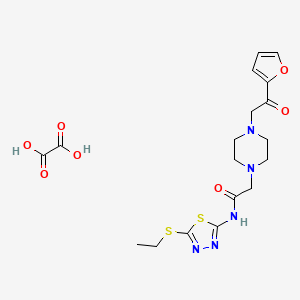
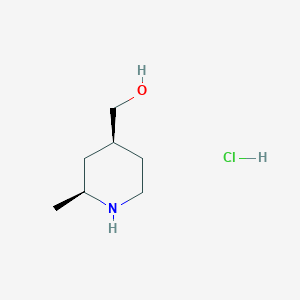
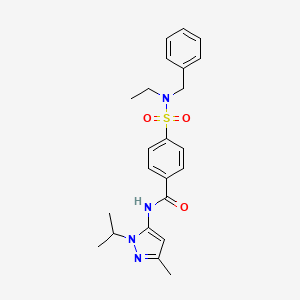
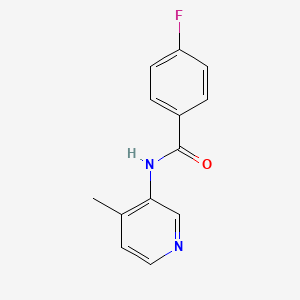
![N-[4-(4-chlorophenoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2958018.png)
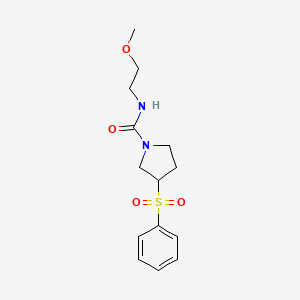
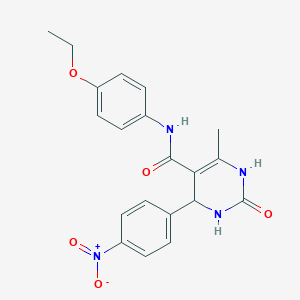
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2958023.png)
![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2958024.png)
![[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2958026.png)
